
SB-3CT pharmacokinetics blood-brain barrier
crossing

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: SB-3CT

CAS No.: 292605-14-2

Cat. No.: S549042

Get Quote

SB-3CT Pharmacokinetics & BBB Penetrance

The following table summarizes key quantitative data on how SB-3CT and its metabolite cross the blood-

brain barrier, which is crucial for dosing decisions.

Compound
Dose
Route

Brain AUC
(pmol·min/mg)

Plasma
AUC
(μM·min)

Brain/Plasma
AUC Ratio

Time
above
MMP-9
Ki in
Brain

Key Findings

SB-3CT [1] 25
mg/kg,

i.p.

122 179 0.68 >60 min Rapid
distribution to

brain; levels
above Ki (400

nM) for 60 min.
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Compound
Dose
Route

Brain AUC
(pmol·min/mg)

Plasma
AUC
(μM·min)

Brain/Plasma
AUC Ratio

Time
above
MMP-9
Ki in
Brain

Key Findings

Active
Metabolite
(compound
2) after SB-

3CT dose
[1]

25
mg/kg,

i.p.

3.31 1.65 2.0 Not
specified

Crosses BBB;
brain levels

lower than
parent

compound.

Active
Metabolite
(compound
2) alone [1]

25
mg/kg,

i.p.

82.8 121 0.68 Not
specified

Readily
crosses BBB.

Active
Metabolite
(2) from
Prodrug (3)

[2]

7.8
mg/kg,

i.v.
(prodrug)

27 49 0.53 20 min Prodrug
hydrolyzes to

active 2 in
blood; 2

achieves
therapeutic

brain
concentrations.

Detailed Experimental Protocols

Here are the methodologies for key experiments involving SB-3CT, which you can adapt for your research.

Protocol 1: Pharmacokinetics and Brain Distribution in Mice

This protocol is based on a study that developed a sensitive method to measure SB-3CT and its metabolites

in plasma and brain [1].

Animal Model: Female mice.
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Dosing: Single intraperitoneal (i.p.) injection of SB-3CT at 25 mg/kg (a common efficacious dose

from stroke and TBI models) [1] [3].
Sample Collection:

Collect plasma and whole brain at multiple time points (e.g., 10, 60, 120, 180 minutes post-
injection).

For regional distribution, dissect brain areas (brain stem, cerebellum, cortex, hippocampus,
striatum) at 10 minutes post-injection.

Bioanalysis:
Use a validated Ultraperformance Liquid Chromatography (UPLC) method with multiple-

reaction monitoring (MRM) detection.
Transitions monitored: 305 → 168 m/z for SB-3CT; 321 → 184 m/z for its active metabolite.

Data Analysis: Calculate standard pharmacokinetic parameters: Area Under the Curve (AUC), half-
life (t1/2), and brain-to-plasma AUC ratio.

Protocol 2: Efficacy Study in a Traumatic Brain Injury (TBI) Model

This protocol demonstrates how to test SB-3CT's therapeutic effect in a neurological disease model [3].

Animal Model: Mice subjected to Controlled Cortical Impact (CCI) as a model of severe TBI.

Dosing Regimen:
Initial dose: Administer SB-3CT (25 mg/kg, i.p.) 30 minutes after the CCI injury.

Maintenance dosing: Continue with once-daily i.p. injections for 7 days, as MMP-9 activity
remains elevated for this period post-TBI.

Assessment of Efficacy:
Biochemical: Use gelatin zymography on cortical tissue to confirm the attenuation of MMP-9

activity.
Histological: Measure brain lesion volumes using stereology analysis on cresyl violet-stained

brain sections.
Functional: Evaluate long-term neurobehavioral outcomes using tests for sensorimotor

function and spatial learning/memory.

Experimental Workflow for TBI Study

The diagram below outlines the logical sequence and key decision points for a typical efficacy study using

SB-3CT in a Traumatic Brain Injury model.
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Efficacy Endpoints PK/BBB Analysis

Start: Induce TBI Model
(e.g., Controlled Cortical Impact)

Confirm MMP-9 Upregulation
(e.g., via Gelatin Zymography)

Administer SB-3CT
(Common: 25 mg/kg, i.p.)

Assess Therapeutic Efficacy Concomitant PK/BBB Penetrance Study

Biochemical:
MMP-9 Activity

Histological:
Lesion Volume

Functional:
Behavioral Tests

Measure Compound Levels
in Plasma and Brain Calculate Brain/Plasma AUC

Click to download full resolution via product page

Frequently Asked Questions & Troubleshooting

Q1: Does SB-3CT effectively cross the blood-brain barrier?

A: Yes, multiple pharmacokinetic studies confirm that SB-3CT and its active metabolite readily

cross the BBB. After a single 25 mg/kg i.p. dose in mice, the brain-to-plasma AUC ratio for SB-
3CT was 0.68, indicating effective penetration. Brain concentrations remained above the Ki for

MMP-9 (400 nM) for at least 60 minutes [1].

Q2: What is a typical dosing regimen for SB-3CT in rodent models of neurological disease?

A: A common and effective regimen is 25 mg/kg, administered intraperitoneally (i.p.). The

timing and duration depend on the disease model:
Ischemic Stroke (tMCAO): A single injection after reperfusion [4].
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Traumatic Brain Injury (TBI): An initial dose 30 minutes post-injury, followed by once-

daily injections for 7 days to cover the period of elevated MMP-9 activity [3].
Critical Note on Prolonged Inhibition: One study in stroke mice found that prolonged

inhibition (injections on Day 0, 2, and 4) impaired neurological recovery and
angiogenesis. This suggests timing and duration of treatment are critical and should be

optimized for your specific model [4].

Q3: The solubility of SB-3CT is poor. Are there any alternatives?

A: Yes, a water-soluble O-phosphate prodrug of the active metabolite has been developed.

This prodrug itself is inactive but is rapidly hydrolyzed to the active inhibitor in the blood with a
half-life of about 43 minutes. The prodrug has vastly improved aqueous solubility (>2000-fold)

and, after administration, its active metabolite crosses the BBB and shows efficacy in a TBI
model [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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